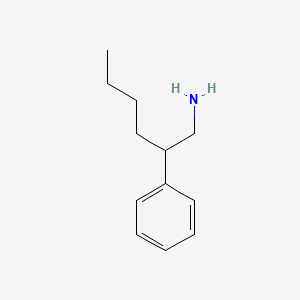

beta-Butylbenzeneethanamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58971-10-1 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

2-phenylhexan-1-amine |

InChI |

InChI=1S/C12H19N/c1-2-3-7-12(10-13)11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7,10,13H2,1H3 |

InChI Key |

CLTKALZEIFODJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CN)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational and Advanced Synthetic Methodologies for Beta Butylbenzeneethanamine

Retrosynthetic Analysis for Targeted Carbon-Nitrogen and Carbon-Carbon Bond Formation

A retrosynthetic analysis of beta-Butylbenzeneethanamine reveals two primary disconnection points that inform the main synthetic strategies. The first is a disconnection of the carbon-nitrogen (C-N) bond, suggesting a late-stage introduction of the amine functionality. The second approach involves the disconnection of a carbon-carbon (C-C) bond to construct the ethylamine (B1201723) backbone.

Figure 1: Retrosynthetic Analysis of this compound

A visual representation of the retrosynthetic pathways for this compound.

The C-N bond disconnection logically leads to a precursor ketone, 1-phenyl-2-hexanone, which can be converted to the target amine via reductive amination. The C-C bond disconnection points towards the alkylation of a benzylic carbon, such as in benzyl cyanide, with a suitable butyl electrophile, followed by reduction of the nitrile group to the desired amine.

Classical Reaction Pathways for this compound Synthesis

Based on the retrosynthetic analysis, several classical reaction pathways can be employed to synthesize this compound.

Reductive amination is a highly effective method for the formation of amines from carbonyl compounds. nih.gov In this approach, 1-phenyl-2-hexanone is reacted with an amine source, typically ammonia (B1221849) or an ammonia equivalent, in the presence of a reducing agent to form this compound. The reaction proceeds through an intermediate imine, which is then reduced in situ.

A variety of reducing agents can be utilized for this transformation, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation with catalysts such as Raney nickel or palladium on carbon (Pd/C). The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium cyanoborohydride is particularly effective as it is more selective for the reduction of the iminium ion over the starting ketone.

| Precursor | Amine Source | Reducing Agent | Solvent | Yield (%) |

| 1-Phenyl-2-hexanone | Ammonia | Raney Nickel, H₂ | Methanol | 80-90 |

| 1-Phenyl-2-hexanone | Ammonium (B1175870) Acetate | NaBH₃CN | Methanol | 75-85 |

This interactive table summarizes typical conditions for the reductive amination synthesis of this compound.

An alternative strategy involves the formation of the carbon skeleton through alkylation. A common precursor for this method is benzyl cyanide (phenylacetonitrile). The benzylic proton of benzyl cyanide is sufficiently acidic to be removed by a moderately strong base, such as sodium amide or sodium ethoxide, to form a resonance-stabilized carbanion. This nucleophilic carbanion can then undergo an Sₙ2 reaction with a butyl halide, such as 1-bromobutane, to form 2-phenylhexanenitrile.

The resulting nitrile is then reduced to the primary amine, this compound. A common and effective method for this reduction is catalytic hydrogenation using Raney nickel or rhodium catalysts, often in the presence of ammonia to suppress the formation of secondary amines. orgsyn.org Lithium aluminum hydride (LiAlH₄) is also a potent reducing agent for this transformation.

| Step | Reactants | Reagents | Solvent | Yield (%) |

| Alkylation | Benzyl cyanide, 1-Bromobutane | Sodium Amide | Toluene (B28343) | 85-95 |

| Reduction | 2-Phenylhexanenitrile | Raney Nickel, H₂, Ammonia | Ethanol | 80-90 |

This table outlines the two-step sequence of alkylation followed by reduction for the synthesis of this compound.

A third approach begins with the modification of a substituted aromatic precursor, such as butylbenzene (B1677000). This strategy typically involves a Friedel-Crafts acylation reaction to introduce a two-carbon side chain that can be subsequently converted to the ethanamine moiety. For instance, butylbenzene can be acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield 2-chloro-1-(4-butylphenyl)ethan-1-one.

The resulting α-chloroketone can then be converted to the target amine through a series of transformations. One possible route involves the substitution of the chloride with an azide group using sodium azide, followed by reduction of both the azide and the ketone. A more direct approach could be a Gabriel synthesis, where the chloride is displaced by potassium phthalimide, followed by hydrazinolysis to release the primary amine after reduction of the ketone.

| Step | Reactants | Reagents | Product |

| Acylation | Butylbenzene, Chloroacetyl chloride | AlCl₃ | 2-chloro-1-(4-butylphenyl)ethan-1-one |

| Amination | 2-chloro-1-(4-butylphenyl)ethan-1-one | 1. NaN₃ 2. LiAlH₄ | This compound |

This table presents a proposed synthetic sequence starting from butylbenzene.

Stereoselective Synthesis of Enantiopure this compound

The beta-carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for pharmaceutical applications.

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound synthesis, asymmetric reductive amination of 1-phenyl-2-hexanone is a promising approach. This can be achieved using biocatalysts, specifically imine reductases (IREDs) or reductive aminases (RedAms). nih.govwhiterose.ac.uk

These enzymes can catalyze the reduction of the intermediate imine with high stereoselectivity, leading to the formation of one enantiomer in high enantiomeric excess (ee). The reaction typically uses a glucose/glucose dehydrogenase system for cofactor regeneration (NAD(P)H). By selecting the appropriate enzyme, either the (R)- or (S)-enantiomer of this compound can be selectively produced.

| Enzyme Class | Ketone Substrate | Amine Source | Cofactor System | Enantiomeric Excess (ee) |

| Imine Reductase (IRED) | 1-Phenyl-2-hexanone | Ammonia | GDH/Glucose | >99% for (R) or (S) |

| Reductive Aminase (RedAm) | 1-Phenyl-2-hexanone | Ammonia | GDH/Glucose | >99% for (R) or (S) |

This interactive table highlights the potential of enzymatic reductive amination for the stereoselective synthesis of this compound.

Chiral Auxiliary-Mediated Strategies

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis, where a chiral molecule is temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, several chiral auxiliary approaches are applicable.

One common strategy involves the asymmetric alkylation of an enolate derived from a carboxylic acid precursor attached to a chiral auxiliary. Evans' oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of enolate alkylation reactions that can establish two contiguous stereocenters. wikipedia.org Similarly, pseudoephedrine can be used as a chiral auxiliary, reacting with a carboxylic acid to form an amide whose α-proton can be selectively removed to form an enolate, which then undergoes diastereoselective alkylation. wikipedia.org

A more direct approach involves the conjugate addition of a chiral amine to an α,β-unsaturated system. For example, (R)- or (S)-α-phenylethylamine can serve as both a chiral auxiliary and a source of the amine nitrogen. nih.gov In a representative protocol, a secondary amine like (R,R)-bis(α-phenylethyl)amine is first acylated with acryloyl chloride. Subsequent 1,4-addition of a different chiral amine, such as (S)-α-phenylethylamine, followed by highly diastereoselective alkylation of the resulting propanamide, sets the desired stereochemistry. nih.gov The chiral auxiliaries are then removed via hydrogenolysis to yield the final product. nih.gov This methodology is one of the simpler strategies for synthesizing α-substituted-β-amino acids and can be adapted for this compound. nih.gov

Enantioselective Reductions and Oxidations in Key Synthetic Steps

Enantioselective reductions are a cornerstone of asymmetric synthesis, providing efficient access to chiral alcohols and amines from prochiral ketones, imines, or olefins. A primary route for synthesizing β-phenylethylamines involves the reduction of the corresponding β-nitrostyrene derivative. orgsyn.orgmdma.ch For this compound, this would involve the catalytic hydrogenation of 1-butyl-4-(2-nitrovinyl)benzene. This reduction can be carried out using various catalytic systems, such as palladium on charcoal (Pd/C) under a hydrogen atmosphere, often in the presence of an acid. mdma.ch Achieving enantioselectivity in this step typically requires the use of chiral transition-metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands.

Another key strategy is the asymmetric reduction of a prochiral ketone, in this case, 1-(4-butylphenyl)ethan-1-one. This transformation can be achieved through catalytic hydrogenation using chiral catalysts or via enzymatic reduction. Reductive aminases, for example, catalyze the asymmetric reductive amination of ketones to the corresponding chiral amines with high stereoselectivity. nih.gov

Furthermore, the reduction of imines or imine derivatives is a direct pathway to chiral amines. Chiral imines, formed from the condensation of a ketone with a chiral amine like α-phenylethylamine, can be reduced with high diastereoselectivity. Subsequent removal of the chiral group via hydrogenolysis yields the enantiomerically enriched target amine. nih.gov

Modern Methodological Advancements in Synthesis

Recent years have seen the emergence of powerful new synthetic methods that offer novel pathways to complex molecules under mild conditions. These include photocatalysis, electrocatalysis, organocatalysis, and biocatalysis.

Photoredox catalysis, often in combination with nickel catalysis, has emerged as a powerful tool for forming C-C bonds under mild conditions. nih.govacs.orgnih.gov A notable application for the synthesis of β-phenylethylamine structures is the cross-electrophile coupling of aliphatic aziridines with aryl halides. nih.govacs.orgnih.govfigshare.comucla.edu This modular method allows for the coupling of a substituted aziridine (B145994) with an aryl iodide, such as 1-butyl-4-iodobenzene, to construct the this compound scaffold. nih.gov The reaction is typically driven by visible light and an inexpensive organic photocatalyst, avoiding the need for stoichiometric reductants. nih.govnih.gov Mechanistic studies suggest that the reaction may proceed through the nucleophilic opening of the aziridine ring by iodide, generating an iodoamine intermediate that then participates in the nickel-catalyzed cross-coupling cycle. nih.govnih.gov This approach is valuable for its modularity, enabling the installation of diverse aryl groups in a single bond-forming step. ucla.edu

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. rsc.org For amine synthesis, organocatalysts are effective in various reactions, including Michael additions. The conjugate addition of a nucleophile to a nitrostyrene derivative (e.g., 1-butyl-4-(2-nitrovinyl)benzene) is a classic approach to β-phenylethylamines. This reaction can be rendered highly enantioselective by using chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, which activate the reactants and control the stereochemical outcome of the C-C bond formation.

Kinetic resolution is another area where organocatalysis has proven effective. Chiral amine catalysts can be used for the highly selective acylation of one enantiomer in a racemic mixture of amines, allowing for the separation of the unreacted enantiomer and the acylated product. acs.org Optimization of the acylating agent and solvent is often critical for achieving high selectivity. acs.org For example, in the kinetic resolution of 1-phenylethylamine, t-amyl alcohol was identified as an optimal solvent for enhancing both reactivity and selectivity. acs.org

Biocatalysis leverages enzymes to perform chemical transformations with exceptional selectivity and under mild, environmentally benign conditions. For the synthesis of chiral amines like this compound, transaminases (TAs) are particularly powerful biocatalysts. nih.govrsc.org TAs catalyze the transfer of an amino group from an amine donor (such as isopropylamine or L-alanine) to a ketone acceptor. nih.govmdpi.com To synthesize this compound, a prochiral ketone like 1-(4-butylphenyl)propan-2-one would be subjected to an (R)- or (S)-selective transaminase to yield the desired enantiomer with typically excellent enantiomeric excess. nih.gov

Reductive aminases (RedAms) offer another biocatalytic route, catalyzing the direct asymmetric amination of ketones using ammonia or other simple amines as the nitrogen source, with a cofactor like NADPH providing the reducing equivalents. frontiersin.org Protein engineering and directed evolution have been extensively used to create enzyme variants with improved activity, stability, and substrate scope, making these biocatalytic routes industrially viable. nih.govacs.org For instance, an (R)-selective TA from Aspergillus fumigatus was engineered through directed evolution, resulting in a variant with a 3000-fold increase in activity and tolerance to high concentrations of the amine donor. acs.org

Enzymatic kinetic resolution using lipases is another established biocatalytic method. In this approach, a lipase such as Candida antarctica lipase B (CAL-B) selectively acylates one enantiomer of a racemic amine mixture, allowing for the separation of the two enantiomers. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement in Synthetic Protocols

Optimizing reaction parameters is crucial for maximizing yield, selectivity, and efficiency in any synthetic protocol. In biocatalytic processes, key variables include enzyme loading, substrate concentration, pH, temperature, and the choice of co-solvent. frontiersin.org A significant challenge in transaminase-catalyzed reactions is overcoming the often-unfavorable reaction equilibrium. acs.org Strategies to drive the reaction toward the product amine include using a large excess of the amine donor or removing the ketone co-product, for example, by using a cascade enzyme system. mdpi.com The development of a whole-cell neat organic process for producing (R)-α-phenylethylamine demonstrated how process engineering can achieve a high space-time yield of 168 g L⁻¹ d⁻¹ on an industrial pilot scale. acs.org

The table below illustrates the effect of different amine donors on the conversion rate in a transaminase-catalyzed reaction, highlighting the importance of this parameter.

| Amine Donor | Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (%) | Reference |

| (R)-1-phenylethylamine | 3,4-dimethoxyphenylacetone | Transaminase | 82 | >99 | nih.gov |

| Isopropylamine | Pro-sitagliptin Ketone | Engineered Transaminase (ATA-117) | High | High | nih.gov |

| L-alanine | Pro-sitagliptin Ketone | Transaminase | Variable | High | nih.gov |

In photocatalytic reactions, optimization involves screening the photocatalyst, nickel source, ligands, reductants, and solvent. For the Ni/photoredox coupling of aziridines, it was found that the photocatalytic protocol enabled a distinct reaction scope compared to methods using heterogeneous reductants. acs.org The table below shows a summary of parameter optimization for a generic enantioconvergent substitution reaction, demonstrating the impact of catalyst components and reaction conditions.

| Parameter Varied | Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |

| Standard Conditions | NiBr₂·glyme, pybox ligand | 90 | 92 | nih.gov |

| No Ni Catalyst | pybox ligand only | ~0 | - | nih.gov |

| No Ligand | NiBr₂·glyme only | ~0 | - | nih.gov |

| Half Catalyst Loading | 0.5x [Ni], 0.5x [ligand] | Diminished | Good | nih.gov |

| Presence of Water/Air | Standard catalyst, open to air | Impeded | Not Affected | nih.gov |

These examples underscore the critical role of systematic optimization in developing robust and efficient synthetic methodologies for target molecules like this compound.

Chemical Reactivity, Transformation Mechanisms, and Reaction Kinetics

Mechanistic Elucidation of Reactions Involving the Amine Group

The primary amine group is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties.

The primary amine in beta-butylbenzeneethanamine is nucleophilic and will react with various electrophiles. The general trend for the nucleophilicity of amines is that it increases with basicity, with secondary amines often being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). libretexts.orgmasterorganicchemistry.com This reactivity allows for straightforward N-alkylation and N-acylation reactions. For instance, the amine can react directly with alkyl halides to form secondary and tertiary amines. However, such direct alkylations can be difficult to control and may result in a mixture of products, as the newly formed secondary amine is often more nucleophilic than the starting primary amine. scispace.com

The amine group can be used to direct reactions to other parts of the molecule, particularly the aromatic ring. Modern synthetic methods utilize the amine, often after conversion to a suitable directing group, to achieve site-selective C-H functionalization. For example, phenylethylamines can be converted to nosylamides, which then act as directing groups in palladium-catalyzed reactions to functionalize the ortho-C-H bond of the aromatic ring. mdpi.com This strategy allows for the introduction of various substituents, such as alkenyl groups, in a highly controlled manner. mdpi.comresearchgate.net

Recent advances have even demonstrated that the native, unprotected primary amino group can direct palladium-catalyzed C-H iodination at the ortho-position of phenylethylamines using aryl iodides as the iodine source. acs.org This method avoids the need for protecting group installation and removal, increasing synthetic efficiency. acs.orgresearchgate.net These amine-directed reactions provide powerful tools for creating complex derivatives of this compound that would be difficult to access through classical electrophilic aromatic substitution. nih.govnih.govbohrium.com

Aromatic Ring Functionalization via Electrophilic Aromatic Substitution

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. msu.edu The outcome of these reactions is governed by the electronic and steric properties of the substituents already present on the ring: the butyl group and the ethanamine side chain.

Substituents on a benzene ring influence both the rate and the regioselectivity (the site of substitution) of EAS reactions. msu.edumasterorganicchemistry.com They are classified as either activating (rate-increasing) or deactivating (rate-decreasing) and as either ortho, para-directing or meta-directing.

Butyl Group : An alkyl group, such as a butyl group, is an activating substituent. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. masterorganicchemistry.com Alkyl groups are ortho, para-directors. However, the steric bulk of a tert-butyl group significantly hinders attack at the ortho positions, leading to a strong preference for substitution at the para position. msu.edulibretexts.org For example, the nitration of toluene (B28343) yields a significant amount of the ortho product, whereas the nitration of tert-butylbenzene (B1681246) gives the para product in much higher yield. masterorganicchemistry.comlibretexts.org

| Compound | ortho (%) | meta (%) | para (%) |

|---|---|---|---|

| Toluene | 58.5 | 4.5 | 37 |

| tert-Butylbenzene | 16 | 8 | 75 |

The ethanamine side chain has a profound influence on the reactivity of the aromatic ring, which is highly dependent on the reaction conditions. In the neutral state, the amino group is activating and ortho, para-directing. However, most electrophilic aromatic substitutions are carried out in the presence of strong acids. Under these conditions, the basic amine group is protonated to form an ammonium (B1175870) ion (-CH₂CH₂NH₃⁺). acs.org

The resulting ammonium group is a powerful deactivating substituent due to its positive charge, which strongly withdraws electron density from the ring through an inductive effect. All strongly deactivating groups are meta-directors. Therefore, in an acidic medium, the ethanamine side chain deactivates the ring and directs incoming electrophiles to the meta position.

The presence of both a para-directing butyl group and a meta-directing protonated ethanamine side chain on the same ring leads to competitive directing effects, which can result in a mixture of products. The final regiochemical outcome will depend on the specific reaction conditions and the relative strengths of the directing effects of the two groups.

| Substituent | Type | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -R (Alkyl, e.g., Butyl) | Electron Donating | Activating | ortho, para |

| -CH₂CH₂NH₃⁺ (Protonated Amine) | Electron Withdrawing | Strongly Deactivating | meta |

Transformations at the Alkyl Chain (Butyl and Ethanamine)

Reactions can also occur at the alkyl portions of the molecule.

The butyl group, if it possesses a hydrogen atom on the carbon directly attached to the benzene ring (the benzylic position), is susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon all the way to a carboxylic acid, cleaving the rest of the alkyl chain. orgoreview.comopenstax.orgpearson.com This reaction would convert a butylphenyl group into a carboxyphenyl group. This transformation requires at least one benzylic hydrogen; a tert-butyl group, which has no benzylic hydrogens, is resistant to this oxidation. openstax.orglumenlearning.com The benzylic position can also be selectively halogenated under free-radical conditions, for example, using N-bromosuccinimide (NBS). openstax.orglumenlearning.com

The ethanamine side chain can also undergo specific transformations. One notable reaction is the Cope elimination. masterorganicchemistry.comwikipedia.org This involves the oxidation of the amine to an N-oxide, typically using an oxidant like a peroxy acid. nrochemistry.com Upon heating, the N-oxide undergoes a concerted, intramolecular syn-elimination to form an alkene and a hydroxylamine. masterorganicchemistry.comorganic-chemistry.org In the case of this compound, this would result in the formation of butylstyrene. This reaction proceeds through a five-membered cyclic transition state. wikipedia.orgorganic-chemistry.org

Alpha and Beta Carbon Reactivity in the Ethanamine Fragment

In the context of phenethylamines, the reactivity of the alpha and beta carbons in the ethanamine fragment is influenced by the substituents on the aromatic ring and the nitrogen atom. The alpha-carbon is adjacent to the amino group, while the beta-carbon is attached to the phenyl ring.

Reactivity at the alpha-carbon in primary and secondary amines can involve reactions such as N-alkylation, acylation, and oxidation. The presence of a butyl group on the nitrogen in this compound makes it a secondary amine, influencing its nucleophilicity and steric hindrance around the nitrogen and alpha-carbon.

The beta-carbon is part of the benzylic system, which can be susceptible to oxidation or other reactions that involve the phenyl ring. However, without specific experimental data for this compound, any discussion on the relative reactivity of its alpha and beta carbons would be based on general principles of organic chemistry rather than documented findings for this specific compound.

Kinetic and Thermodynamic Aspects of this compound Reactions

The study of reaction kinetics provides insight into the rates of chemical reactions, while thermodynamics describes the energy changes and equilibrium positions of these reactions. There is currently no published data on the kinetic or thermodynamic parameters for any reactions involving this compound. Such studies would require experimental measurements of reaction rates under various conditions and calorimetric or computational analysis to determine enthalpy, entropy, and Gibbs free energy changes.

Theoretical and Computational Chemistry of Beta Butylbenzeneethanamine

Quantum Mechanical Investigations of Molecular Structure and Electronic Properties

Quantum mechanics (QM) offers a powerful lens through to examine the intricacies of molecular systems at the atomic and subatomic levels. nih.gov For beta-butylbenzeneethanamine, QM calculations can elucidate its fundamental structural and electronic characteristics, which are pivotal in understanding its potential reactivity and interactions. These investigations are typically performed using methods like Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for many molecular systems. nih.gov

Conformational Analysis and Energy Minima Determination

The flexibility of the butyl and ethylamine (B1201723) side chains of this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures, which correspond to energy minima on the potential energy surface. nih.gov By systematically rotating the molecule's single bonds and calculating the corresponding energy, a landscape of possible conformations can be mapped.

The most stable conformers are those with the lowest energy, and their relative populations can be determined using the Boltzmann distribution. These low-energy structures are critical as they are the most likely to be observed experimentally and to participate in chemical reactions. Quantum mechanical calculations are essential for accurately determining the energies of these conformers and the energy barriers that separate them. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative as specific experimental or computational data for this compound is not readily available in public literature. The values represent a plausible scenario based on general principles of conformational analysis.)

| Conformer | Dihedral Angle (°C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180 | 0.00 | 75 |

| Gauche 1 | 60 | 1.2 | 12.5 |

| Gauche 2 | -60 | 1.2 | 12.5 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. libretexts.orgyoutube.com It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO is the orbital that is most willing to donate electrons, while the LUMO is the most eager to accept them. youtube.com

For this compound, the energy and spatial distribution of its HOMO would indicate its nucleophilic character, likely centered on the nitrogen atom of the amine group. Conversely, the LUMO would highlight potential electrophilic sites. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap points to higher reactivity. taylorandfrancis.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is for illustrative purposes only, as specific computational data for this molecule is not available. The values are representative of a simple organic molecule.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 |

Charge Distribution and Electrostatic Potential Surface Analysis

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various population analysis schemes and visualized using an electrostatic potential (ESP) surface. researchgate.netlibretexts.org The ESP map projects the electrostatic potential onto the molecule's electron density surface, providing an intuitive picture of its charge landscape. libretexts.org

In this compound, the nitrogen atom would be expected to have a region of negative electrostatic potential (typically colored red or orange) due to the lone pair of electrons, making it a likely site for electrophilic attack or hydrogen bonding. The aromatic ring may also exhibit regions of negative potential above and below the plane of the ring. Conversely, the hydrogen atoms of the amine group would show positive electrostatic potential (colored blue), indicating their potential to act as hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. nih.gov MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com

For this compound, MD simulations can provide a more comprehensive understanding of its conformational landscape than static QM calculations alone. By simulating the molecule over a period of time, the various accessible conformations and the transitions between them can be observed directly.

Solvent Effects on Molecular Conformation and Stability

The surrounding environment, particularly the solvent, can have a profound impact on a molecule's conformation and stability. frontiersin.orgrsc.org MD simulations are particularly well-suited for studying these solvent effects, as they can explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. rsc.org

Advanced Analytical Methodologies for Research Level Characterization

Chromatographic Method Development for High-Purity Separation and Research Quantification

Chromatographic techniques are indispensable for the separation and quantification of beta-butylbenzeneethanamine from reaction mixtures, synthetic byproducts, and potential impurities. The development of robust chromatographic methods is a critical first step in its analytical characterization.

Optimization of High-Performance Liquid Chromatography (HPLC) Parameters

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development would focus on achieving optimal separation efficiency, peak symmetry, and sensitivity.

A typical starting point for the analysis of a phenethylamine (B48288) derivative would be reversed-phase HPLC. The selection of the stationary phase is critical; a C18 column is often the first choice due to its versatility and wide range of applicability. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be optimized to achieve adequate retention and separation. The pH of the aqueous phase is a crucial parameter, as it influences the ionization state of the amine functional group in this compound and thus its retention behavior.

For quantitative analysis, a calibration curve would be constructed using certified reference standards. The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results.

Table 1: Representative HPLC Method Parameters for Analysis of a Substituted Phenethylamine

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm and 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting parameters for the HPLC analysis of a compound similar in structure to this compound. Actual parameters would require empirical optimization.

Advanced Gas Chromatography (GC) Techniques and Detector Coupling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to increase its volatility and improve its chromatographic properties. A common derivatization agent for primary amines is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a more volatile amide derivative.

The choice of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, would be a suitable starting point. The temperature program of the GC oven would be optimized to ensure the separation of the derivatized analyte from any impurities.

Coupling GC with a mass spectrometer (GC-MS) provides a high degree of certainty in compound identification. sci-hub.se The mass spectrometer can provide a unique fragmentation pattern for the derivatized this compound, which serves as a chemical fingerprint for its identification.

Chiral Chromatography for Enantiomeric Excess Determination (if applicable from synthesis)

The synthesis of this compound may result in a racemic mixture of enantiomers, as the carbon atom beta to the benzene (B151609) ring is a stereocenter. Since enantiomers can have different pharmacological and toxicological profiles, their separation and the determination of the enantiomeric excess (e.e.) are crucial. nih.gov

Chiral chromatography is the most common method for separating enantiomers. researchgate.net This can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. For HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. ojp.gov The choice of the mobile phase, typically a mixture of alkanes and an alcohol modifier, is critical for achieving enantioseparation.

For GC, cyclodextrin-based chiral stationary phases are frequently used for the separation of derivatized chiral amines.

Table 2: Illustrative Chiral HPLC Method for Separation of Phenethylamine Enantiomers

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

This table provides an example of a chiral HPLC method that could be adapted for the enantiomeric separation of this compound. The specific conditions would need to be optimized.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. This technique provides a very precise mass measurement, which can be used to confirm the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is used to gain structural information about a molecule. In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

For a substituted phenethylamine like this compound, a characteristic fragmentation pathway involves the cleavage of the bond between the alpha and beta carbons of the ethylamine (B1201723) side chain. The resulting fragment ions can provide definitive confirmation of the compound's structure.

Table 3: Predicted Major Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment |

| [M+H]⁺ | 91 | Tropylium ion (C₇H₇⁺) |

| [M+H]⁺ | M - 43 | Loss of the butyl group |

| [M+H]⁺ | M - 17 | Loss of ammonia (B1221849) (NH₃) |

This table presents predicted fragmentation patterns based on the known fragmentation of similar phenethylamine structures. Actual fragmentation would need to be confirmed experimentally.

Ionization Techniques in Mass Spectrometry (e.g., ESI, EI)

The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. It is the preferred method for LC-MS analysis and typically produces protonated molecules [M+H]⁺, which can then be subjected to MS/MS analysis.

Electron Ionization (EI) is a hard ionization technique that is typically used in conjunction with GC-MS. EI causes extensive fragmentation of the molecule, providing a detailed fingerprint that can be used for identification by comparison with spectral libraries.

The selection of the ionization technique will depend on the chosen chromatographic method and the specific analytical goal, whether it is molecular weight determination or structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Advanced 1D and 2D NMR experiments provide detailed information about the carbon skeleton, proton environments, and connectivity within the this compound molecule.

While standard ¹H and ¹³C NMR provide fundamental information, advanced 1D techniques offer deeper structural insights.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which may be ambiguous in a standard ¹³C NMR spectrum. For this compound, DEPT-135 and DEPT-90 experiments would confirm the assignments of the various carbon atoms in the butyl chain, the ethylamine side chain, and the aromatic ring.

Illustrative DEPT-135 Data for this compound

| Carbon Type | Expected Chemical Shift Range (ppm) | Phase in DEPT-135 |

|---|---|---|

| CH₃ (Butyl) | 13-15 | Positive |

| CH₂ (Butyl) | 22-24, 33-35 | Negative |

| CH₂ (Ethylamine) | 40-50 | Negative |

| CH (Ethylamine) | 45-55 | Positive |

| CH (Aromatic) | 128-130 | Positive |

Nuclear Overhauser Effect (NOE) Difference Spectroscopy: One-dimensional NOE experiments are pivotal for determining spatial relationships between protons. nih.govresearchgate.net By irradiating a specific proton, an enhancement of the signal intensity is observed for protons in close proximity (typically < 5 Å), regardless of the number of bonds separating them. For this compound, irradiating the benzylic protons (CH₂ attached to the ring) would be expected to show an NOE enhancement for the ortho-protons of the benzene ring, confirming their spatial arrangement.

Two-dimensional NMR experiments provide a wealth of connectivity information, allowing for the complete and unambiguous assignment of all ¹H and ¹³C signals. researchgate.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. Current time information in Bangalore, IN. For this compound, COSY spectra would reveal correlations between the adjacent protons within the butyl group and along the ethanamine side chain, establishing the connectivity of these aliphatic fragments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms. mdpi.com This powerful technique allows for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s). An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups by the phase of the cross-peak. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the entire molecular structure by identifying long-range (typically 2-3 bonds) correlations between protons and carbons. researchgate.net For instance, HMBC correlations would be expected from the benzylic protons to the quaternary aromatic carbon and the ortho- and ipso-carbons of the benzene ring. It would also show correlations from the protons on the butyl chain to the aromatic carbons, confirming the attachment point of the alkyl group.

Illustrative Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) | Inferred Connectivity |

|---|---|---|

| Benzylic CH₂ | Aromatic C (ortho, ipso) | Proximity of ethylamine chain to the ring |

| Butyl CH₂ (alpha) | Aromatic C (ipso, ortho) | Attachment of butyl group to the ring |

| Ethylamine CH | Benzylic C, Aromatic C (ipso) | Connectivity of the side chain |

Nuclear Overhauser Effect Spectroscopy (NOESY): Similar to 1D NOE, the 2D NOESY experiment maps spatial proximities between all protons in the molecule. nih.gov Cross-peaks in a NOESY spectrum indicate that two protons are close in space. This is particularly useful for determining the preferred conformation of flexible side chains relative to the benzene ring.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. nih.gov This technique can precisely determine bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice.

For this compound, which is an amine, it is often necessary to first form a crystalline salt (e.g., a hydrochloride or hydrobromide salt) to obtain single crystals suitable for X-ray diffraction analysis. The resulting crystal structure would provide an unambiguous confirmation of the connectivity established by NMR. Furthermore, it would reveal the precise conformation of the butyl and ethanamine side chains relative to the plane of the benzene ring in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, and packing forces within the crystal. While specific crystallographic data for this compound is not publicly available, analysis of structurally similar phenethylamine derivatives demonstrates the utility of this technique in confirming molecular structure and stereochemistry. mdpi.comnih.gov

Derivatization and Analog Synthesis: Chemical Scope and Methodology

Synthesis of N-Substituted Derivatives of beta-Butylbenzeneethanamine

The primary amine functionality of this compound is a versatile handle for a variety of chemical transformations, enabling the introduction of a wide range of substituents at the nitrogen atom.

Amidation: The reaction of this compound with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, yields the corresponding N-acyl derivatives. This transformation is typically carried out in the presence of a base to neutralize the acid byproduct. Common coupling agents used for the direct reaction with carboxylic acids include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an activating agent such as N-hydroxysuccinimide (NHS) to form an active ester intermediate. These reactions are generally high-yielding and can be performed under mild conditions.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords N-sulfonyl derivatives. A common procedure involves dissolving the amine in a suitable solvent, such as dichloromethane (B109758) or pyridine, and adding the sulfonyl chloride at reduced temperature. Pyridine can act as both the solvent and the base. These sulfonamides are often crystalline solids and are generally stable compounds.

| Reagent Class | General Reaction | Typical Conditions | Product Class |

| Acid Chloride | R-COCl | Base (e.g., triethylamine, pyridine), aprotic solvent (e.g., CH2Cl2) | N-Acyl derivative |

| Acid Anhydride (B1165640) | (R-CO)2O | Base (e.g., triethylamine, pyridine), aprotic solvent | N-Acyl derivative |

| Carboxylic Acid | R-COOH | Coupling agent (e.g., DCC, EDC), +/- activator (e.g., NHS) | N-Acyl derivative |

| Sulfonyl Chloride | R-SO2Cl | Base (e.g., triethylamine, pyridine), aprotic solvent | N-Sulfonyl derivative |

Carbamic Acid Derivatives (Carbamates): Carbamates, the esters of carbamic acid, can be synthesized from this compound by reaction with chloroformates or by the activation of the amine with a carbonyl source followed by trapping with an alcohol. A common method involves the reaction of the amine with an alkyl or aryl chloroformate in the presence of a base. Alternatively, reaction with a reagent like N,N'-carbonyldiimidazole (CDI) forms an activated carbamoyl (B1232498) intermediate, which can then react with an alcohol to yield the desired carbamate.

Urea Derivatives: Substituted ureas can be prepared by several methods. The most direct approach is the reaction of this compound with an isocyanate. This reaction is typically fast and high-yielding. Alternatively, a two-step, one-pot procedure can be employed where the primary amine is first treated with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or CDI, to form an in-situ generated isocyanate or an activated carbamoyl intermediate, which is then reacted with a second amine to produce an unsymmetrical urea. Symmetrical ureas can also be formed under specific conditions.

| Reagent Class | General Reaction | Typical Conditions | Product Class |

| Chloroformate | R-O-COCl | Base (e.g., triethylamine, pyridine), aprotic solvent | Carbamate |

| Isocyanate | R-N=C=O | Aprotic solvent (e.g., THF, CH2Cl2) | Urea |

| N,N'-Carbonyldiimidazole | CDI | 1. Activation of amine, 2. Addition of alcohol/amine | Carbamate/Urea |

Exploration of Benzene (B151609) Ring Substitution Patterns

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The existing n-butyl group is an ortho-, para-directing and activating group, which influences the regioselectivity of these substitutions. However, the aminoethyl side chain, particularly if protonated under acidic conditions, can act as a deactivating group. Therefore, protection of the amino group is often necessary prior to performing electrophilic aromatic substitution to achieve desired outcomes.

Electron-Donating Groups (EDGs): Functional groups such as alkoxy or additional alkyl groups can be introduced onto the benzene ring. For instance, Friedel-Crafts alkylation or acylation followed by reduction can be employed. However, these reactions can be complicated by the presence of the activating butyl group and the potential for polysubstitution.

Electron-Withdrawing Groups (EWGs): Groups like nitro or acyl functionalities can be introduced via nitration or Friedel-Crafts acylation, respectively. These reactions typically require strong acidic conditions.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can be achieved using various halogenating agents. For bromination, molecular bromine in the presence of a Lewis acid catalyst like FeBr3 is commonly used. Chlorination can be achieved with chlorine gas and a Lewis acid such as AlCl3. Due to the activating nature of the butyl group, these reactions are expected to proceed readily, yielding predominantly ortho- and para-substituted products. To control selectivity, milder halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed, sometimes with a catalyst.

Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. This generates the highly electrophilic nitronium ion (NO2+), which then attacks the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and side reactions. The resulting nitro group can serve as a precursor for other functional groups, most notably an amino group via reduction.

| Reaction | Reagents | Expected Major Products |

| Bromination | Br2, FeBr3 | 2-bromo-4-butyl- and 4-bromo-2-butyl- isomers |

| Chlorination | Cl2, AlCl3 | 2-chloro-4-butyl- and 4-chloro-2-butyl- isomers |

| Nitration | HNO3, H2SO4 | 2-nitro-4-butyl- and 4-nitro-2-butyl- isomers |

Modifications of the Butyl Side Chain

The n-butyl side chain offers possibilities for functionalization, although these transformations are generally less straightforward than modifications at the amino group or on the aromatic ring. Reactions targeting the aliphatic chain often require more forcing conditions and may lack the high selectivity of the other derivatization strategies.

Potential modifications could include:

Oxidation: Benzylic oxidation of the carbon atom adjacent to the aromatic ring can be challenging without affecting other parts of the molecule. However, under specific conditions, it might be possible to introduce a hydroxyl or carbonyl group at this position.

Halogenation: Free-radical halogenation of the butyl chain is possible but would likely lead to a mixture of products due to the different C-H bonds present.

Cyclization: In appropriately substituted derivatives, the butyl chain could potentially be involved in intramolecular cyclization reactions to form fused ring systems.

These modifications are less commonly reported for this specific molecule and would require careful consideration of reaction conditions to achieve the desired selectivity.

Chain Elongation and Shortening Methodologies

Modifying the length of the ethylamine (B1201723) side chain in this compound can significantly impact its chemical properties. Standard organic synthesis techniques can be employed for both the extension (homologation) and reduction of this chain.

Chain Elongation:

A well-established method for one-carbon homologation of the carboxylic acid precursor to this compound is the Arndt-Eistert synthesis . nrochemistry.comorganic-chemistry.orgwikipedia.orgambeed.com This multi-step process begins with the conversion of the corresponding β-butylphenylacetic acid to its acid chloride. Treatment of the acid chloride with diazomethane (B1218177) yields a diazoketone intermediate. Subsequent Wolff rearrangement of the diazoketone, typically catalyzed by a metal such as silver(I), generates a ketene (B1206846) which can be trapped by a suitable nucleophile. nrochemistry.comorganic-chemistry.org For instance, in the presence of water, the ketene forms the homologated carboxylic acid, which can then be converted to the corresponding amine, effectively elongating the side chain to a propanamine. The reaction generally proceeds with retention of configuration at the chiral center. nrochemistry.com

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | β-Butylphenylacetyl chloride |

| 2 | Diazoketone Formation | Diazomethane (CH₂N₂) | 1-Diazo-3-(p-butylphenyl)propan-2-one |

| 3 | Wolff Rearrangement | Silver(I) oxide (Ag₂O), heat, or light | Keten |

| 4 | Nucleophilic Attack | Water (H₂O) | 3-(p-Butylphenyl)propanoic acid |

| 5 | Amine Formation | (e.g., via Curtius or Hofmann rearrangement) | beta-Butylbenzenepropanamine |

Chain Shortening:

For the shortening of the ethylamine side chain, classic degradation reactions such as the Hofmann and Curtius rearrangements are applicable to the corresponding carboxylic acid amide or acyl azide, respectively. wikipedia.orgorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.comchemistrysteps.comslideshare.net These reactions result in the loss of one carbon atom, converting a carboxylic acid derivative into a primary amine.

In the Hofmann rearrangement , the amide of β-butylphenylpropanoic acid would be treated with bromine and a strong base to yield an intermediate isocyanate, which is then hydrolyzed to the primary amine with one less carbon atom. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comslideshare.net

The Curtius rearrangement offers an alternative route, starting from the corresponding acyl azide, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis yields the desired shortened amine. wikipedia.orgorganic-chemistry.org

| Rearrangement | Starting Material | Key Intermediate | Product |

| Hofmann | β-Butylphenylpropanamide | Isocyanate | This compound |

| Curtius | β-Butylphenylpropanoyl azide | Isocyanate | This compound |

Introduction of Functional Groups to the Butyl Moiety

The introduction of functional groups onto the butyl moiety of this compound can be achieved through various synthetic strategies, including remote functionalization techniques. These methods aim to selectively introduce functionality at positions along the alkyl chain that are not adjacent to the aromatic ring.

Directed Hydroxylation and Further Functionalization:

Recent advances in C-H activation and functionalization allow for the selective introduction of functional groups at specific positions within an alkyl chain. nih.govacs.orgrsc.org While direct application to this compound is not widely reported, analogous transformations on similar aromatic compounds with alkyl substituents suggest feasibility. These reactions often employ a directing group to position a metal catalyst in proximity to the desired C-H bond for activation.

For instance, a directing group temporarily installed on the amine could facilitate the regioselective hydroxylation of the butyl chain. The resulting hydroxyl group can then serve as a handle for further derivatization, such as conversion to halides, ethers, esters, or other functional groups through standard organic transformations.

| Position on Butyl Chain | Potential Functional Group | Synthetic Method |

| ω (terminal) | -OH | Remote C-H oxidation |

| ω-1 | -OH | Remote C-H oxidation |

| Any | -Br | Radical bromination (less selective) |

| Any | -NH₂ | Via conversion of a hydroxyl group |

Stereochemical Implications in Derivative Synthesis and Separation

The presence of a stereocenter at the beta-position of the ethylamine side chain in this compound introduces significant stereochemical considerations in the synthesis and separation of its derivatives.

Synthesis of Stereochemically Pure Derivatives:

When synthesizing derivatives of this compound, it is crucial to consider the stereochemical outcome of the reactions. If the starting material is a racemic mixture, any derivatization that does not involve the chiral center will result in a racemic mixture of the product.

To obtain enantiomerically pure derivatives, one can either start with an enantiomerically pure sample of this compound or employ a stereoselective synthesis. For instance, the alkylation of a chiral enolate derived from a phenylacetic acid precursor can be used to introduce the butyl group in a stereocontrolled manner. uwo.castackexchange.comquimicaorganica.org The choice of chiral auxiliary and reaction conditions can influence the diastereoselectivity of the alkylation. stackexchange.comquimicaorganica.org

Separation of Stereoisomers:

If a racemic mixture of a this compound derivative is synthesized, the separation of the enantiomers is necessary to study the properties of each stereoisomer individually. Common methods for chiral resolution include:

Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) forms a mixture of diastereomeric salts. chemconnections.orgmdpi.comlibretexts.orgresearchgate.netnih.gov These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. mdpi.comresearchgate.net Subsequent treatment of the separated diastereomeric salts with a base regenerates the individual enantiomers of the amine.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. nih.govphenomenex.comunife.itnih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation. Various types of CSPs are available, and the selection depends on the specific properties of the analyte. phenomenex.comunife.it

| Separation Method | Principle | Key Reagents/Materials |

| Diastereomeric Salt Formation | Different solubilities of diastereomeric salts | Chiral resolving agent (e.g., tartaric acid) |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Chiral column (e.g., polysaccharide-based) |

Environmental Chemical Transformations and Degradation Pathways

Photolytic and Oxidative Degradation Mechanisms in Chemical Systems

The structure of beta-Butylbenzeneethanamine, featuring a benzene (B151609) ring and an amino group, suggests susceptibility to photolytic and oxidative degradation.

Photolytic Degradation: Direct photolysis can occur when the molecule absorbs ultraviolet (UV) radiation from sunlight. The aromatic ring in this compound is a chromophore that can absorb light, leading to the excitation of electrons. This excited state can result in the cleavage of chemical bonds. For instance, the carbon-nitrogen bond or bonds within the butyl group could be susceptible to scission.

Indirect photolysis involves the interaction of the compound with photochemically generated reactive species such as hydroxyl radicals (•OH) and singlet oxygen. These reactive oxygen species are highly effective in degrading organic pollutants. The reaction of hydroxyl radicals with aromatic compounds typically proceeds through addition to the benzene ring, forming hydroxylated intermediates. Subsequent reactions can lead to ring-opening and further degradation.

Oxidative Degradation: Advanced Oxidation Processes (AOPs) are a key mechanism for the degradation of organic compounds in the environment. researchgate.net These processes generate highly reactive species, most notably the hydroxyl radical. The reaction of •OH with the benzene ring of this compound is expected to be a primary degradation pathway. This can lead to the formation of various hydroxylated and ring-opened products. The ethylamine (B1201723) side chain is also susceptible to oxidation, which can result in deamination or oxidation of the alkyl chain.

Studies on similar compounds, such as the beta-blocker Nebivolol, have shown that photolytic degradation can proceed through pseudo-first-order kinetics, with transformation products arising from the substitution of functional groups by hydroxyl groups. nih.gov The presence of other substances in the water, such as humic acids, can influence the rate of photolysis. mdpi.com

Chemical Hydrolysis of Functional Groups within the Structure

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The functional groups present in this compound are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-carbon bonds of the butyl group and the benzene ring are resistant to hydrolysis. The carbon-nitrogen single bond in the amine group is also generally stable.

However, under more extreme pH conditions (highly acidic or alkaline), or in the presence of specific catalysts, hydrolysis could potentially play a minor role in the transformation of this compound. For comparison, the hydrolysis of amide and peptide bonds is a known degradation pathway for other types of molecules. nih.gov Given the stability of the amine functional group in this compound, hydrolysis is not expected to be a significant environmental degradation pathway compared to photolytic and oxidative processes.

Research into Abiotic Degradation Pathways in Model Environments

Abiotic degradation pathways for compounds containing alkylbenzene moieties often involve oxidation of the alkyl side chain. For instance, the degradation of butylbenzene (B1677000) can proceed via hydroxylation of the butyl group, followed by further oxidation to form alcohols, ketones, and eventually carboxylic acids.

The degradation of phenethylamines in the environment has been studied in the context of pharmaceutical and illicit drug contamination. These studies indicate that photolysis and reaction with hydroxyl radicals are the primary degradation mechanisms. For example, the photolytic degradation of amphetamine, a related compound, leads to the formation of several transformation products, including hydroxylated derivatives.

Model environmental studies often employ techniques like UV irradiation in the presence of a photosensitizer (e.g., titanium dioxide) or the addition of hydrogen peroxide to simulate and accelerate natural oxidative degradation processes. rsc.org These studies help to identify potential degradation products and to estimate the environmental persistence of a compound. The degradation of plastic polymers, for example, is known to be initiated by photo-oxidative processes leading to bond breaking and the formation of smaller molecules. researchgate.netresearchgate.net While structurally different, this highlights the importance of photo-oxidation in the environmental breakdown of organic molecules.

Future Research Directions and Unexplored Avenues in Beta Butylbenzeneethanamine Chemistry

Development of Green Chemistry-Compliant Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research into the synthesis of beta-Butylbenzeneethanamine should prioritize the development of routes that are safer, more energy-efficient, and utilize renewable resources.

Current synthetic methods for phenethylamines often rely on traditional organic chemistry techniques that may involve hazardous reagents and solvents. A shift towards greener alternatives is a critical area for future exploration. Potential research directions include:

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis of this compound offers a highly selective and environmentally friendly alternative to conventional catalysts. For instance, transaminases could be engineered to catalyze the amination of a suitable butyl-substituted phenylacetone (B166967) precursor. This approach would operate under mild conditions, typically in aqueous media, thereby reducing the need for volatile organic solvents.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation. A future research goal would be to develop a continuous flow synthesis of this compound, which could lead to higher yields, reduced reaction times, and minimized waste generation.

Use of Greener Solvents: Replacing traditional organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-derived solvents is a key aspect of green chemistry. Research into the synthesis of this compound in these green solvents could significantly reduce the environmental footprint of its production.

Catalytic Hydrogenation with Earth-Abundant Metals: Many hydrogenation reactions employ precious metal catalysts like palladium or platinum. A future research avenue would be to develop catalytic systems based on more abundant and less toxic metals, such as iron or nickel, for the reductive amination steps in the synthesis of this compound.

A comparative table of potential green synthetic approaches is presented below:

| Synthetic Approach | Key Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, use of aqueous media. | Enzyme stability and cost, substrate scope limitations. |

| Flow Chemistry | Improved safety and control, higher yields, easier scalability. | Initial setup cost, potential for clogging. |

| Green Solvents | Reduced environmental impact and toxicity. | Solubility of reagents, potential for different reaction kinetics. |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity. | Lower catalytic activity, potential for catalyst leaching. |

Application in Advanced Materials Science

The unique chemical structure of this compound, featuring a butyl-substituted aromatic ring and an aminoethyl side chain, suggests its potential as a monomer or building block in the synthesis of novel polymers and advanced materials. This area remains largely unexplored and offers significant opportunities for future research.

The presence of the amine group allows for polymerization through various reactions, such as polyamidation or polyimidation. The butyl group on the benzene (B151609) ring can influence the material properties of the resulting polymers. For example, it may enhance solubility in organic solvents, increase the free volume, and affect the thermal and mechanical properties.

Potential research directions in materials science include:

Synthesis of Novel Polyamides and Polyimides: The reaction of this compound with diacyl chlorides or dianhydrides could yield a new class of polyamides and polyimides. The bulky butyl group could disrupt polymer chain packing, leading to materials with increased solubility and potentially unique gas permeability properties. Research has shown that phenethylamines can be polymerized to form coatings. acs.org The incorporation of this compound into such polymers could be a subject of future investigation.

Development of Functional Coatings: Polymers derived from phenethylamines have been explored for surface modification of medical devices. acs.org Future studies could investigate the use of this compound-based polymers as functional coatings with tailored properties such as hydrophobicity, adhesion, and biocompatibility. The butyl group could play a significant role in modifying the surface energy of these coatings.

Incorporation into Epoxy Resins: The primary amine group in this compound makes it a suitable candidate as a curing agent for epoxy resins. The butyl-substituted aromatic structure could impart improved thermal stability and mechanical strength to the cured epoxy network.

A table outlining potential polymer types and their prospective properties is provided below:

| Polymer Type | Potential Monomers | Anticipated Properties Influenced by the Butyl Group |

| Polyamides | This compound and a diacyl chloride (e.g., terephthaloyl chloride) | Increased solubility, modified thermal stability, altered mechanical strength. |

| Polyimides | This compound and a dianhydride (e.g., pyromellitic dianhydride) | Enhanced processability, potential for high thermal resistance. |

| Epoxy Resins | This compound as a curing agent with a diepoxide (e.g., bisphenol A diglycidyl ether) | Improved toughness and flexibility, modified glass transition temperature. |

Integration with Machine Learning for Synthetic Route Prediction and Optimization

The application of artificial intelligence and machine learning (ML) in chemistry is revolutionizing how synthetic routes are designed and optimized. nd.edu For a molecule like this compound, ML algorithms can be employed to predict novel and efficient synthetic pathways, optimize reaction conditions, and even forecast the properties of new derivatives.

Future research in this area could focus on:

Retrosynthetic Analysis: ML models, trained on vast databases of chemical reactions, can perform retrosynthetic analysis to propose multiple synthetic routes to this compound. researchgate.net These models can identify novel disconnections and suggest starting materials that a human chemist might overlook.

Reaction Optimization: Machine learning algorithms can be used to build predictive models for reaction outcomes, such as yield and selectivity, based on various reaction parameters (e.g., temperature, solvent, catalyst). researchgate.net This can significantly reduce the number of experiments needed to optimize the synthesis of this compound.

Predictive Modeling of Properties: ML models can be trained to predict the chemical and material properties of this compound and its derivatives. This would allow for the in silico design of new molecules with desired characteristics before they are synthesized in the lab, accelerating the discovery of new materials.

A hypothetical workflow for ML-assisted synthesis is outlined below:

| Step | Machine Learning Tool | Objective |

| 1. Route Design | Retrosynthesis Prediction Software | Generate a diverse set of potential synthetic routes to this compound. |

| 2. Route Evaluation | Feasibility Scoring Algorithm | Rank the proposed routes based on predicted success, cost, and greenness metrics. |

| 3. Condition Optimization | Bayesian Optimization or Random Forest Models | Predict optimal reaction conditions (temperature, concentration, catalyst) for the highest yield. |

| 4. Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models | Forecast the material properties of polymers derived from this compound. |

Deeper Theoretical Understanding of Complex Reaction Systems Involving the Compound

Computational chemistry provides powerful tools to gain a deeper, fundamental understanding of reaction mechanisms, transition states, and the factors that control chemical reactivity. For this compound, theoretical studies can elucidate the intricacies of its synthesis and reactivity, guiding experimental work.

Unexplored avenues for theoretical investigation include:

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of key synthetic reactions leading to this compound. This can help in understanding the reaction mechanism, identifying rate-determining steps, and explaining observed regioselectivity and stereoselectivity. Computational studies have been used to investigate the reactions of similar molecules like enamines with nitroalkenes. nih.govresearchgate.net

Conformational Analysis: The butyl group and the ethylamine (B1201723) side chain can adopt various conformations, which can influence the molecule's reactivity and its interactions in a larger system (e.g., a polymer chain). Computational methods can be used to determine the preferred conformations of this compound and its transition states.

Predicting Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra) for this compound and its reaction intermediates. This can aid in the characterization of these species and in the interpretation of experimental spectra.

A table summarizing potential theoretical studies and their expected outcomes is presented below:

| Theoretical Method | Area of Investigation | Expected Insights |

| Density Functional Theory (DFT) | Reaction mechanisms of synthetic routes. | Identification of transition states, calculation of activation energies, understanding of selectivity. |

| Ab initio methods | Conformational analysis of the molecule and its polymers. | Determination of stable conformers, understanding of steric and electronic effects of the butyl group. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra. | Correlation of molecular structure with spectroscopic properties, aiding in experimental characterization. |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing the purity and structural identity of β-Butylbenzeneethanamine in synthetic preparations?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) for purity assessment. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups. Ensure comparison with reference spectra from databases like PubChem or CAS Common Chemistry . For novel compounds, provide full spectral data and elemental analysis (C, H, N) to confirm molecular formula .

Q. How should researchers design experiments to assess the acute toxicity profile of β-Butylbenzeneethanamine in preclinical models?

- Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity testing, using a tiered approach with rodents. Monitor physiological parameters (e.g., respiratory rate, locomotor activity) and biochemical markers (e.g., liver enzymes, creatinine). Include positive controls (e.g., known toxicants) and negative controls (vehicle-only groups). Adhere to GHS hazard classifications (e.g., H301 for toxicity) and use safety protocols outlined in chemical safety data sheets (e.g., proper PPE, emergency procedures for skin/eye exposure) .

Q. What criteria determine the selection of solvents for synthesizing β-Butylbenzeneethanamine derivatives while minimizing side reactions?

- Methodological Answer : Prioritize solvents with low nucleophilicity (e.g., dichloromethane, THF) to avoid unintended substitutions. Use computational tools like COSMO-RS to predict solvent compatibility. Validate choices with small-scale pilot reactions monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Document solvent purity (e.g., HPLC-grade) and drying methods (e.g., molecular sieves) in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for β-Butylbenzeneethanamine across different in vitro assays?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables such as cell line specificity, assay conditions (e.g., pH, temperature), and compound solubility. Use standardized protocols (e.g., MTT assay for cytotoxicity) with internal controls. Cross-validate findings using orthogonal methods (e.g., flow cytometry vs. fluorescence microscopy). Address batch-to-batch variability in compound synthesis by reporting detailed characterization data for each lot .

Q. What strategies optimize the enantiomeric resolution of β-Butylbenzeneethanamine isomers for pharmacological studies?

- Methodological Answer : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC or supercritical fluid chromatography (SFC). Use polarimetric detection or circular dichroism (CD) to confirm enantiopurity. For large-scale separation, consider kinetic resolution via enzyme-catalyzed reactions (e.g., lipases). Validate enantiomer stability under storage conditions (e.g., temperature, light exposure) .

Q. How should in silico models be calibrated to predict the pharmacokinetic properties of β-Butylbenzeneethanamine analogs?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding affinity to target receptors (e.g., GPCRs). Train machine learning models on datasets from PubChem BioAssay or ChEMBL to predict ADMET properties. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) and hepatic microsomal stability tests .

Data Management & Reproducibility

Q. What metadata standards ensure the reusability of spectroscopic data for β-Butylbenzeneethanamine in open-access repositories?

- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data files (e.g., JCAMP-DX for NMR), instrument parameters (e.g., magnetic field strength, solvent), and processing methods (e.g., apodization functions). Use repositories like Zenodo or Figshare with DOI assignment. Reference metadata schemas such as ISA-TAB for experimental context .

Q. How can researchers mitigate bias in dose-response studies involving β-Butylbenzeneethanamine?

- Methodological Answer : Implement blinding protocols during data collection and analysis. Use stratified randomization in animal studies to account for sex/age differences. Apply statistical corrections (e.g., Bonferroni for multiple comparisons) and report effect sizes with confidence intervals. Pre-register study designs on platforms like Open Science Framework to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|